molecular formula C11H10F3NO2 B1448512 N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide CAS No. 1807938-22-2

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide

Cat. No. B1448512
CAS RN: 1807938-22-2
M. Wt: 245.2 g/mol
InChI Key: CTFHSKGFBONUET-ONEGZZNKSA-N
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Description

“N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide” is a chemical compound with the CAS Number: 1807938-22-2 . It has a molecular weight of 245.2 and its IUPAC name is (E)-N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)acrylamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3NO2/c1-15(17-2)10(16)4-3-7-5-8(12)11(14)9(13)6-7/h3-6H,1-2H3/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide” include a molecular weight of 245.20 . Unfortunately, specific information on other properties such as boiling point and density was not found in the web search results.

Scientific Research Applications

Anticancer Activity

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide: derivatives have been synthesized and studied for their potential as anticancer agents. These compounds have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of the 3,4,5-trifluorophenyl group is believed to enhance the cytotoxicity against cancer cells, making these derivatives valuable for further exploration as therapeutic agents .

Antimicrobial Activity

The structural backbone of this compound is similar to that of cinnamic acid derivatives, which are known for their antimicrobial properties. The incorporation of the trifluorophenyl group could potentially enhance these properties, leading to the development of new antimicrobial agents that can be used to treat various bacterial and fungal infections .

Anti-inflammatory Activity

Cinnamic acid, which shares a similar structure with N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide , is recognized for its anti-inflammatory effects. Derivatives of this compound could be explored for their use in treating inflammatory conditions, providing an alternative to traditional anti-inflammatory medications with potentially fewer side effects .

Antioxidant Properties

Compounds with a cinnamic acid base, like N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide , have been associated with antioxidant activities. These properties are crucial in combating oxidative stress, which is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer .

Antiviral Applications

Indole derivatives, which are structurally related to N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide , have shown significant antiviral activities. Research into the antiviral potential of this compound could lead to the development of new treatments for viral infections, including influenza and other respiratory viruses .

Anti-HIV Potential

The indole scaffold, found in many biologically active compounds, has been utilized in the development of anti-HIV drugs. Given the structural similarities, N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide and its derivatives could be investigated for their potential to inhibit HIV replication, contributing to the fight against the HIV/AIDS epidemic .

properties

IUPAC Name

(E)-N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-15(17-2)10(16)4-3-7-5-8(12)11(14)9(13)6-7/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFHSKGFBONUET-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=C(C(=C1)F)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=C(C(=C1)F)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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